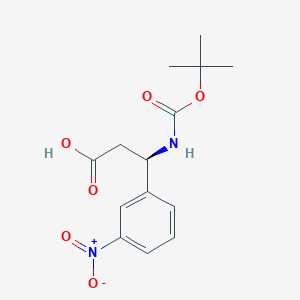

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid

Übersicht

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-3-amino-3-(3-nitrophenyl)propanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid) to reveal the free amine, which can then react with various electrophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Trifluoroacetic acid for Boc deprotection, various electrophiles for subsequent reactions.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: ®-3-((tert-Butoxycarbonyl)amino)-3-(3-aminophenyl)propanoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Research

The compound has been utilized in the synthesis of inhibitors targeting histone deacetylases (HDACs), which are crucial in cancer biology. HDAC inhibitors have shown potential in the treatment of various cancers by altering gene expression and promoting cell cycle arrest and apoptosis. Studies indicate that derivatives of (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid can enhance the efficacy of existing anticancer therapies through synergistic mechanisms .

1.2 Antimicrobial Applications

Research has also highlighted its role in developing compounds aimed at disrupting quorum sensing in bacteria such as Pseudomonas aeruginosa. This bacterium is notorious for its resistance to antibiotics, and compounds derived from this compound have been shown to inhibit biofilm formation, thereby enhancing the effectiveness of conventional antibiotics .

Peptide Synthesis

2.1 Building Block for Peptides

This compound serves as a versatile building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This property is particularly advantageous in synthesizing peptides with sensitive functional groups or those requiring multiple steps .

2.2 Synthesis of Modified Amino Acids

The compound is instrumental in creating modified amino acids that can introduce unique properties to peptides, such as increased stability or altered biological activity. For instance, incorporating nitrophenyl groups can enhance the photophysical properties of peptides, making them suitable for applications in photodynamic therapy and targeted drug delivery systems .

Table 1: Summary of Applications

Case Study: Synthesis of HDAC Inhibitors

In a notable study, researchers synthesized a series of compounds based on this compound that demonstrated significant inhibition of HDAC enzymes. These compounds exhibited enhanced selectivity and potency compared to existing inhibitors, indicating their potential as therapeutic agents in oncology .

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid depends on its application. In drug development, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, ensuring selective reactions at other functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-3-(3-nitrophenyl)propanoic acid: Lacks the Boc protection, making it more reactive but less selective in synthesis.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activity and reactivity.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid is unique due to its chiral nature and the presence of both a Boc-protected amino group and a nitrophenyl group. This combination allows for selective reactions and the synthesis of complex molecules with high specificity.

Biologische Aktivität

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid, commonly referred to as a derivative of 3-nitrophenylpropanoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C14H18N2O6

- Molecular Weight : 310.30 g/mol

- CAS Number : 501015-24-3

- Purity : Typically reported at 97% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance, derivatives of similar compounds have shown significant activity against resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae, which are known for their multidrug resistance .

The mechanism of action is believed to involve the inhibition of specific bacterial enzymes, thereby disrupting critical cellular processes. For example, compounds that share structural similarities with this compound have been shown to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

-

In Vitro Studies :

- A study demonstrated that derivatives exhibited potent antibacterial activity in vitro against several Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Another research focused on the structure-activity relationship (SAR) of related compounds, showing that modifications in the nitrophenyl group significantly impacted their antibacterial potency .

- In Vivo Studies :

Data Table: Biological Activities and Properties

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 310.30 g/mol |

| Antibacterial Activity | Effective against Acinetobacter baumannii |

| MIC Against Resistant Strains | Comparable to established antibiotics |

| Mechanism of Action | Inhibition of penicillin-binding proteins (PBPs) |

| In Vivo Efficacy | Restores carbapenem activity |

Eigenschaften

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSDZTCJXHBUGF-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375885 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501015-24-3 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.